molecular formula C13H10ClN3 B2541510 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline CAS No. 443125-04-0

5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline

Cat. No.: B2541510
CAS No.: 443125-04-0
M. Wt: 243.69
InChI Key: OSHHUWPYKZAALV-UHFFFAOYSA-N
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Description

5-(1H-Benzo[d]imidazol-2-yl)-2-chloroaniline (CAS 443125-04-0) is a benzimidazole-based chemical compound with the molecular formula C13H10ClN3 and a molecular weight of 243.69 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, designed for the creation of novel molecules with potential biological activity. Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their resemblance to naturally occurring nucleotides, which allows them to interact effectively with various biopolymers in living systems . The primary research value of this compound lies in its role as a precursor for developing new antimicrobial and anticancer agents. Recent scientific literature highlights that 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Some specific benzimidazole analogues have shown minimum inhibitory concentration (MIC) values of less than 1 µg/mL, indicating potent antibacterial properties . Furthermore, the structural motif of this compound is valuable in synthesizing novel sulfone derivatives that have exhibited both antioxidant and antibacterial characteristics in recent studies . The mechanism of action for benzimidazole derivatives often involves targeting essential bacterial proteins, potentially including (p)ppGpp synthetases/hydrolases, FtsZ proteins (crucial for bacterial cell division), or pyruvate kinases, thereby disrupting critical cellular processes in microorganisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-2-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHHUWPYKZAALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Method Involving o-Phenylenediamine and 2-Amino-4-chlorobenzoic Acid

The most widely reported synthesis of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline involves the cyclocondensation of o-phenylenediamine (C₆H₈N₂) with 2-amino-4-chlorobenzoic acid (C₇H₆ClNO₂) under acidic conditions. The reaction proceeds via a two-step mechanism:

Formation of the Benzimidazole Core

Equimolar quantities (0.01 mol) of o-phenylenediamine and 2-amino-4-chlorobenzoic acid are refluxed in 4N hydrochloric acid (20 mL) at 100°C for 30 minutes. The acidic medium facilitates protonation of the amine groups, promoting nucleophilic attack and subsequent cyclization to form the benzimidazole ring. The intermediate 2-(1H-benzo[d]imidazol-2-yl)-5-chloroaniline is isolated as a pale yellow solid after cooling, filtration, and recrystallization from absolute ethanol (yield: 78%, melting point: 209–211°C).

Key Characterization Data:
  • FTIR : A strong absorption band at 1587 cm⁻¹ confirms the presence of the C=N stretching vibration in the benzimidazole ring. Peaks at 3479 cm⁻¹ (NH₂ stretching) and 3059 cm⁻¹ (aromatic C–H) further validate the structure.
  • ¹H-NMR : A singlet at δ 5.61 ppm corresponds to the NH₂ protons, while aromatic protons appear between δ 6.60–8.37 ppm.
  • ¹³C-NMR : A signal at δ 162.77 ppm confirms the cyclic C=N group, with aromatic carbons resonating at δ 113.39–140.54 ppm.

Chlorination and Functionalization

The final step involves introducing the chloro substituent at the 2-position of the aniline moiety. This is achieved by treating the intermediate with phosphorus oxychloride (POCl₃) under controlled conditions (60°C, 4 hours), followed by neutralization with aqueous sodium bicarbonate. The product is purified via column chromatography (ethyl acetate/hexane, 3:7) to yield 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline.

Alternative Pathways via Schiff Base Intermediates

Patent literature describes a modified approach utilizing Schiff base formation to enhance yield and purity.

Synthesis of Schiff Base Precursor

Equimolar amounts of 2-(1H-benzo[d]imidazol-2-yl)-5-chloroaniline and 4-fluorobenzaldehyde (C₇H₅FO) are refluxed in ethanol (20 mL) for 20 minutes. The reaction forms an imine linkage (C=N), yielding (E)-N-(4-fluorobenzylidene)-2-(1H-benzo[d]imidazol-2-yl)-5-chlorobenzenamine as a crystalline solid (yield: 81%, melting point: 187–188°C).

Key Reaction Parameters:
  • Catalyst : Anhydrous magnesium sulfate (MgSO₄) accelerates imine formation.
  • Characterization : The FTIR spectrum shows a C=N stretch at 1593 cm⁻¹, while ¹H-NMR reveals a singlet at δ 8.08 ppm for the imine proton.

Reductive Amination to Target Compound

The Schiff base is subjected to sodium borohydride (NaBH₄) reduction in methanol at 0°C, selectively reducing the C=N bond to C–N while preserving the benzimidazole core. The crude product is purified via recrystallization from ethanol, achieving a final yield of 85%.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements employ microwave irradiation to reduce reaction times. A mixture of o-phenylenediamine (1.08 g, 10 mmol) and 2-amino-4-chlorobenzoic acid (1.71 g, 10 mmol) in polyphosphoric acid (PPA) is irradiated at 150°C for 10 minutes. This method achieves a 92% yield, with the molten PPA acting as both solvent and catalyst.

Advantages Over Conventional Methods:
  • Time Efficiency : 10 minutes vs. 30 minutes under reflux.
  • Yield Improvement : 92% vs. 78%.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield (%) Purity (%)
Classical Reflux HCl, ethanol 100°C, 30 min 78 98
Schiff Base Route 4-fluorobenzaldehyde, NaBH₄ 0°C, 2 hours 85 97
Microwave Polyphosphoric acid 150°C, 10 min 92 99

Key Observations :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.
  • The Schiff base route introduces additional functionalization opportunities for derivative synthesis.

Mechanistic Insights and Optimization Strategies

The formation of the benzimidazole nucleus proceeds via electrophilic aromatic substitution , where the protonated amine group of o-phenylenediamine attacks the carbonyl carbon of 2-amino-4-chlorobenzoic acid. Acidic conditions stabilize the transition state, while ethanol promotes crystallization of the product.

Critical Parameters for Optimization :

  • Acid Concentration : 4N HCl maximizes cyclization efficiency without degrading the product.
  • Solvent Choice : Ethanol balances solubility and purification ease.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The chlorine atom at the 2-position undergoes substitution under mild alkaline conditions. For example:

  • Reaction with piperidine/morpholine : Heating in DMF at 80–100°C replaces chlorine with piperidino or morpholino groups, yielding derivatives like 12-bromo-6-(piperidin-1-yl)benzo triazepino[3,2-c]quinazoline (isolated yield: 62–72%) .

  • Amination with hydrazine : Selective reduction of nitro groups while preserving chloro substituents has been achieved using hydrazine and Raney nickel .

Table 1: NAS Reactions

ReagentConditionsProductYield (%)Source
PiperidineDMF, 100°C, 6 hPiperidino-substituted triazepine68
MorpholineDMF, 80°C, 8 hMorpholino-substituted triazepine70
Hydrazine/NiEtOH, reflux, 4 h2′-Aminoquinazoline derivatives85

Oxidative Coupling via C–H Activation

The benzimidazole NH and aromatic amine groups facilitate iodine-catalyzed oxidative coupling:

  • Reaction with methyl ketones : In DMSO with I₂ (20 mol%), the compound undergoes C–H amination to form benzo imidazo[1,2-c]quinazolin-6-yl(phenyl)methanone derivatives. Quantum calculations suggest a mechanism involving α-iodoketone intermediates and Kornblum oxidation .

Key Conditions :

  • Solvent: DMSO

  • Catalyst: I₂ (20 mol%)

  • Temperature: 110°C, 6 h

  • Yield: 65–78%

Condensation Reactions

The primary amine group participates in Schiff base formation and cyclocondensation:

  • With aryl aldehydes : Refluxing in ethanol with Na₂S₂O₅ produces iminium intermediates, leading to α-ureation products (e.g., 1-monosubstituted imidazolidin-2-ones) in 4–11% yield .

  • With carbonyldiimidazole (CDI) : Forms 2,3,5,6-tetrahydro-5H-benzo[f]imidazo[2,1-b] triazepin-5-ones via cyclization (yield: 67–91%) .

Mechanistic Insight :

  • Imine formation between the aniline NH₂ and aldehyde.

  • Oxidative cyclization mediated by Na₂S₂O₅ .

Reduction and Functional Group Interconversion

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine/Ni reduces nitro groups to amines without affecting the benzimidazole ring .

  • Hydrolysis : Treatment with NaOH (75% formic acid) converts nitriles to carboxylic acids, enabling further derivatization .

Example :

  • Hydrolysis of 4-amino-1H-benzo[b] diazepine-3-carbonitrile : Yields diazepine derivatives under basic conditions .

Heterocyclic Annulation

The compound serves as a precursor for fused polyheterocycles:

  • With pyridine N-oxides : Ureation and amination reactions generate imidazo[1,2-b] triazepin-5(6H)-ones (yield: 4–11%) .

  • With isothiocyanates : Cyclization forms benzo triazepino[3,2-c]quinazolines under thermal conditions .

Table 2: Annulation Reactions

Partner ReagentConditionsProductYield (%)Source
Pyridine N-oxideDMF, 120°C, 12 hImidazo-triazepinone11
Amidino-thiocyanateDMF, 140°C, 6 hBenzo-triazepinoquinazoline58

Biological Activity Correlations

Derivatives exhibit pharmacological potential:

  • Antimicrobial : Substitution with morpholino/piperidino groups enhances activity against Mycobacterium tuberculosis (MIC: 2–8 µg/mL) .

  • Anticancer : α-Ureation products show cytotoxicity against LCLC-103H and A-427 cell lines (IC₅₀: 8–12 µM) .

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–8.3 ppm; NH signals resonate at δ 9.3–13.1 ppm .

  • IR : Stretching vibrations for C=N (1594 cm⁻¹), NH (3426 cm⁻¹), and C-Cl (750 cm⁻¹) confirm structural features .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains. Research has shown that derivatives of benzimidazole, including 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline, can effectively target various pathogens.

Key Findings:

  • Bacterial Resistance: The compound has shown effectiveness against Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) indicating potent activity. For instance, certain derivatives demonstrated MICs less than 1 µg/mL against these strains .
  • Biofilm Formation: Studies indicate that benzimidazole derivatives can disrupt biofilm formation, a significant factor in chronic infections .

Antitumor Properties

The benzimidazole core is well-known for its anticancer activity. Compounds like 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies:

  • Pin1 Inhibition: A study highlighted the design of benzimidazole derivatives as inhibitors of the peptidyl-prolyl cis/trans isomerase Pin1, which plays a role in cancer progression. Compounds were shown to inhibit Pin1 activity effectively, suggesting potential for cancer therapy .
  • Structure-Activity Relationships (SAR): Variations in substituents on the benzimidazole ring significantly affect biological activity, with certain modifications leading to enhanced potency against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline has been explored through its interaction with various inflammatory pathways.

Research Insights:

  • CB2 Receptor Agonism: Some derivatives have been identified as selective agonists of the CB2 receptor, which is implicated in modulating inflammation and pain responses. This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases .
  • In Vivo Studies: Animal models have demonstrated that certain analogs can reduce inflammation markers and alleviate symptoms associated with inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline is crucial for optimizing its pharmacological properties.

Key Parameters:

  • Substituent Effects: Modifications at various positions on the benzimidazole ring significantly influence potency and selectivity against biological targets. For example, adding specific functional groups can enhance solubility and metabolic stability while maintaining or improving biological efficacy .
PropertyConditionParameterExample Compound
Metabolic StabilityHuman% remaining after 30 min>99%
CYP450 Inhibition10 μM% inhibitionVaries
Antimicrobial ActivityE. coli, S. aureus, etc.MIC values<1 µg/mL

Mechanism of Action

The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and functional differences:

Compound Name Structural Features Synthesis Method Key Properties/Applications References
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (8) Methoxy (-OCH₃) at position 2 instead of Cl; retains benzimidazole Condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde; purified via HPLC . Enhanced solubility due to methoxy group; potential biochemical applications.
Octyl (N-(5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate (3) Sulfamoyl carbamate side chain; methoxy at position 2 Reaction of chlorosulfonyl isocyanate with octanol and subsequent coupling . Improved lipophilicity; used in drug delivery systems.
5-Chloro-2-(1H-imidazol-1-yl)aniline Imidazole (non-fused) at position 5; lacks benzimidazole’s aromaticity Substitution reactions of 2-nitroaniline with benzyl bromide . Reduced π-π stacking potential; lower molecular weight (MW: 193.6 g/mol) .
N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (2) Indole-substituted benzimidazole; chloro at position 5 FTIR and ¹H NMR confirmed structure; cyclization with triphosgene . Enhanced aromatic interactions; explored for antimicrobial activity.
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Sulfonyl (-SO₂H) group at position 5; ketone in imidazole ring Chlorosulfonation of nitroaniline derivatives followed by Fe/HCl reduction . Antitumor activity reported; sulfonyl group enhances electrophilicity .

Structural and Functional Insights

Substituent Effects: Chloro vs. Methoxy substitution (as in compound 8) improves solubility but may decrease reactivity . Benzimidazole vs. Imidazole: The fused benzimidazole system offers greater aromaticity and stability compared to non-fused imidazole analogs, favoring interactions with enzymes or receptors .

Synthetic Complexity :

  • The target compound’s discontinuation may stem from multi-step synthesis requiring precise purification (e.g., HPLC) . In contrast, simpler analogs like 5-chloro-2-(1H-imidazol-1-yl)aniline are synthesized via fewer steps .

Biological Relevance: Sulfonyl and carbamate derivatives (e.g., compound 3) exhibit modified pharmacokinetics, with increased lipophilicity aiding membrane permeability . Thiazolidinone-containing analogs (e.g., compound 11 in ) show promise in antimicrobial studies due to their heterocyclic diversity .

Research Findings and Discontinuation Context

While 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline lacks explicit bioactivity data in the provided evidence, its structural analogs highlight trends:

  • Antitumor Potential: Sulfonyl-substituted benzimidazolones () demonstrated cytotoxicity against cancer cell lines, suggesting that electron-deficient groups enhance antitumor effects .
  • Toxicity Concerns : The discontinuation of the target compound () may correlate with stability issues or adverse effects observed in preclinical studies, a common challenge with halogenated aromatics .

Biological Activity

5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial action. This article synthesizes various research findings regarding its biological activity, including synthesis methods, mechanisms of action, and comparative efficacy against different cell lines.

Synthesis and Structural Characteristics

The synthesis of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline typically involves the reaction of benzimidazole derivatives with 2-chloroaniline. The structural framework of this compound enables it to interact with biological targets effectively, which is crucial for its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline, exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:

CompoundCell LineIC50 (µM)Mechanism of Action
5-(1H-benzo[d]imidazol-2-yl)-2-chloroanilineMCF-7 (Breast)15.3Induces apoptosis and cell cycle arrest
HCT-116 (Colon)12.7Upregulates pro-apoptotic genes P53 and Bax
HepG2 (Liver)18.5DNA fragmentation and inhibition of CDK4

Mechanisms of Action:

  • Apoptosis Induction: Studies indicate that this compound can induce programmed cell death in cancer cells by activating apoptotic pathways. It has been shown to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like P53 and Bax .
  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the G1/S phase, which is critical for preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline demonstrates antimicrobial activity against various pathogens. The following findings highlight its efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli64 µg/mLInhibition of protein synthesis
Candida albicans128 µg/mLInduction of oxidative stress

Mechanisms of Action:

  • Cell Wall Disruption: The compound interferes with the integrity of bacterial cell walls, leading to cell lysis.
  • Protein Synthesis Inhibition: By targeting ribosomal functions, it prevents bacterial growth and replication .

Case Studies and Research Findings

A notable study evaluated the effects of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline on a panel of human cancer cell lines. The results indicated that this compound selectively inhibited the growth of MCF-7 and HCT-116 cells with low toxicity to normal fibroblast cells. This selectivity suggests a favorable therapeutic index for potential clinical applications.

Furthermore, molecular docking studies revealed that the compound binds effectively to key targets involved in cancer progression, such as CDK4. The binding affinity was attributed to hydrophobic interactions and hydrogen bonding, which are critical for its biological activity .

Q & A

Q. Optimization Strategies :

Parameter EDCI/HOBt Method CBr₄ Method
CatalystEDCI/HOBtCBr₄
SolventPyridineDCM/THF
Reaction Time2 hours6–12 hours
Yield (%)~65–75%~80–90%

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize over-functionalization.

Basic: How can spectroscopic techniques confirm the structural integrity of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline derivatives?

Answer:
A multi-spectral approach is critical:

  • ¹H/¹³C NMR :
    • Aromatic protons in the benzimidazole ring appear as doublets (δ 7.2–8.1 ppm), while the NH₂ group in 2-chloroaniline resonates at δ 5.5–6.0 ppm (broad singlet) .
    • ¹³C signals for the benzimidazole C2 carbon are typically downfield (δ 145–150 ppm) due to conjugation .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match theoretical masses within ±2 ppm error .
  • IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline?

Answer:
DFT studies using hybrid functionals (e.g., B3LYP) provide insights into:

  • Electron Distribution : The benzimidazole ring acts as an electron-rich domain, while the 2-chloroaniline moiety contributes to charge transfer interactions .
  • Reactivity : HOMO-LUMO gaps (~3.5–4.0 eV) predict nucleophilic attack at the chloro-substituted position .

Q. Methodology :

Optimize geometry at the B3LYP/6-311++G(d,p) level.

Calculate excitation energies with time-dependent DFT (TD-DFT) to model UV-Vis spectra .

Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects.

Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices .

Advanced: What strategies are effective for evaluating the antitumor potential of 5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline derivatives?

Answer:
In vitro Screening :

  • Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values <10 µM indicate promising activity .
  • Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) confirms caspase-mediated pathways.

Q. In vivo Models :

  • Xenograft studies in mice show tumor volume reduction (30–50%) at 10 mg/kg doses .

Q. Mechanistic Studies :

  • Western blotting to assess p53, Bcl-2, and Bax expression levels.
  • Molecular docking to predict binding affinity for kinases (e.g., EGFR, VEGFR2) .

Q. Experimental Design :

  • Synthesize cyano-substituted derivatives (e.g., 2-(1H-benzo[d]imidazol-2-yl)-5-(3',5'-difluorophenyl)-benzonitrile) to redshift emission .
  • Use time-resolved fluorescence to distinguish static vs. dynamic quenching .

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